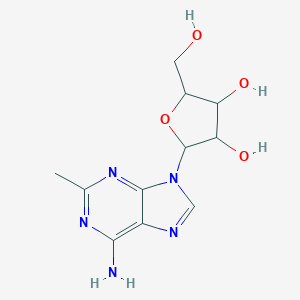

2-Methyladenosine

Descripción general

Descripción

2-Methyladenosine is a modified nucleoside that is part of the structural components of nucleic acids. It is a derivative of adenosine, where a methyl group is added to the adenine moiety. This modification can occur naturally within RNA molecules and can play a role in the regulation of gene expression and RNA stability .

Synthesis Analysis

The synthesis of 2-methyladenosine and its analogs has been explored through various chemical methods. One approach involves the methylation of adenosine with methyl iodide in an anhydrous alkaline medium, which preferentially yields 2'-O-methyladenosine . Another method uses a radical deamination-thioalkylation followed by sulfur oxidation to synthesize 2-methylsulfonylnebularine, which can be further converted to various 2-substituted analogs of nebularine . Additionally, an efficient process for the synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine has been reported, using diazomethane and stannous chloride as a catalyst . Improved synthesis and isolation techniques have also been developed, such as selective enzymatic acylation to separate 2'-O-methyladenosine from its regioisomers .

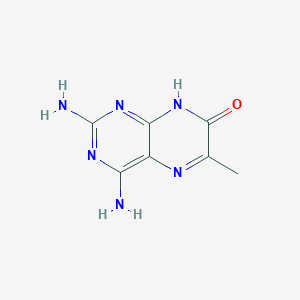

Molecular Structure Analysis

The molecular structure of 2-methyladenosine has been studied using spectroscopic methods, including high-field NMR and FAB HRMS data . The conformation of 2'-O-methyladenosine has been analyzed through proton magnetic resonance studies, revealing that 2'-O-methylation has little influence on the conformation of the molecule compared to adenosine .

Chemical Reactions Analysis

2-Methyladenosine and its derivatives exhibit unique chemical reactivity. For instance, 3-methyladenosine undergoes glycosidic hydrolysis and ring fission under certain conditions, which is significantly faster than the hydrolysis of adenosine itself . The reactivity of these compounds is influenced by factors such as pH, temperature, and the presence of specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyladenosine have been characterized through various analytical techniques. For example, the conformational parameters of 2'-O-methyladenosine have been correlated with its protonation state and temperature, indicating a preference for a 2' endo, gauche-gauche conformation at neutral pH . The polymerization of 2-methyladenosine 5'-diphosphate to poly(2-methyladenylic acid) has been studied, showing that it forms a double-stranded protonated structure with significant base stacking in neutral solution .

Aplicaciones Científicas De Investigación

2-methyl-Ado exhibits selective activity against Mycobacterium tuberculosis. It is metabolized primarily to 2-methyl-adenylate (methyl-AMP) in M. tuberculosis cells, suggesting that methyl-AMP could be the active metabolite responsible for its cytotoxicity. This selectivity in metabolism provides insights for designing new anti-M. tuberculosis agents (Parker et al., 2004).

The metabolism of 2-methyl-Ado in Mycobacterium smegmatis, a model organism, has also been studied. In M. smegmatis, 2-methyl-Ado is phosphorylated by adenosine kinase to methyl-AMP, which is further converted to methyl-ATP and incorporated into RNA. This metabolism influences the cytotoxic activity of the compound and indicates the importance of adenosine kinase in activating 2-methyl-Ado to toxic metabolites (Chen et al., 2002).

2'-O-methyladenosine (Am) has been found to specifically inhibit the growth of vaccinia virus in cultured monkey kidney cells. A drug-resistant mutant of vaccinia virus has been isolated, demonstrating the specificity of Am's antiviral activity (Raczyński & Condit, 1983).

Safety And Hazards

In terms of safety and hazards, it is recommended to avoid breathing mist, gas or vapours of 2-Methyladenosine. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also important to ensure adequate ventilation and to keep people away from and upwind of spill/leak .

Direcciones Futuras

The future directions of 2-Methyladenosine research are promising. The field of epitranscriptomics, which includes the study of RNA modifications like 2-Methyladenosine, has undergone tremendous growth . The modification of RNA molecules by 2-Methyladenosine has been found to regulate gene expression by affecting the fate of the RNA molecules . This information could be helpful in understanding the purine metabolism of various organisms and also the metabolic activity of important human pathogens in the persistent state .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,14,15)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZWKGWOBPJWMX-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyladenosine | |

CAS RN |

16526-56-0 | |

| Record name | 2-Methyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16526-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016526560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

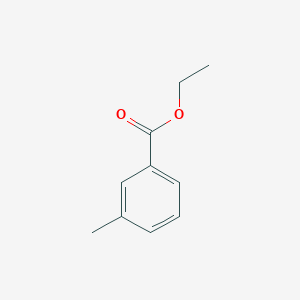

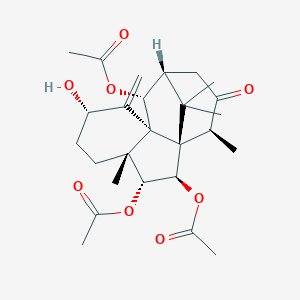

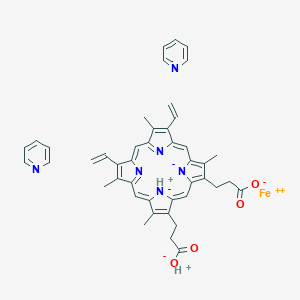

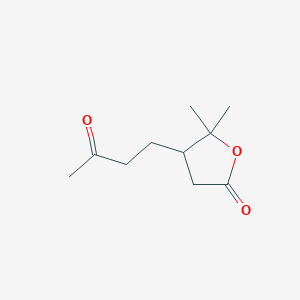

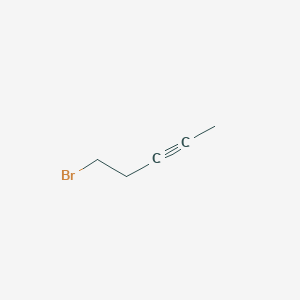

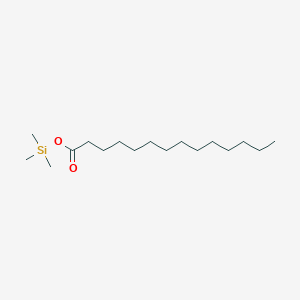

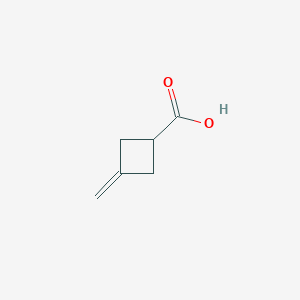

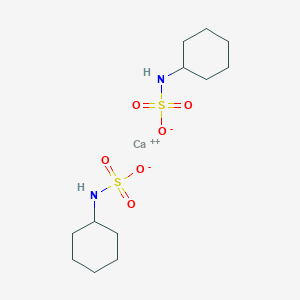

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)

![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)